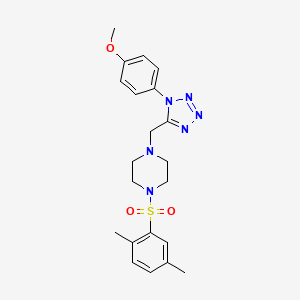

1-((2,5-dimethylphenyl)sulfonyl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine

CAS No.: 1040651-50-0

Cat. No.: VC4549011

Molecular Formula: C21H26N6O3S

Molecular Weight: 442.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040651-50-0 |

|---|---|

| Molecular Formula | C21H26N6O3S |

| Molecular Weight | 442.54 |

| IUPAC Name | 1-(2,5-dimethylphenyl)sulfonyl-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine |

| Standard InChI | InChI=1S/C21H26N6O3S/c1-16-4-5-17(2)20(14-16)31(28,29)26-12-10-25(11-13-26)15-21-22-23-24-27(21)18-6-8-19(30-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3 |

| Standard InChI Key | IDMOZXGFIYIFEI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C21H26N6O3S, with a molecular weight of 442.54 g/mol. Its IUPAC name reflects three key components:

-

2,5-Dimethylphenylsulfonyl group: A hydrophobic aromatic system with electron-donating methyl groups at positions 2 and 5, enhancing steric bulk and metabolic stability .

-

Piperazine core: A six-membered diamine ring providing conformational flexibility and serving as a scaffold for hydrogen bonding .

-

1-(4-Methoxyphenyl)-1H-tetrazol-5-ylmethyl substituent: A tetrazole ring linked to a methoxyphenyl group, introducing hydrogen-bonding capability and π-π stacking potential.

The sulfonyl group (-SO2-) acts as a hydrogen bond acceptor, while the tetrazole’s nitrogen-rich structure may mimic carboxylic acid bioisosteres, enhancing bioavailability.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H26N6O3S | |

| Molecular Weight | 442.54 g/mol | |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)OC | |

| Topological Polar Surface Area | 118 Ų (estimated) |

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

While no direct synthesis protocol for this compound is publicly disclosed, analogous sulfonamide-tetrazole hybrids suggest a multi-step approach involving:

-

Sulfonylation: Reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) .

-

Tetrazole Formation: Cyclization of 4-methoxyphenyl nitrile with sodium azide and ammonium chloride in dimethylformamide (DMF), followed by alkylation with chloromethylpiperazine.

-

Coupling: Mitsunobu or nucleophilic substitution to link the tetrazole-methyl group to the piperazine sulfonamide .

Critical challenges include minimizing N-oxide impurities (addressed via antioxidants like L-ascorbic acid) and achieving stereochemical purity. Patent US10351556B2 highlights solvent evaporation and solid dispersion techniques (e.g., with microcrystalline cellulose or silicone dioxide) to enhance crystallinity and solubility .

Physicochemical Properties

Solubility and Stability

The compound’s logP (estimated at 3.2) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is likely limited (<1 mg/mL at pH 7.4), necessitating formulation strategies such as solid dispersions or salt formation . Thermal analysis (DSC) of analogs indicates decomposition above 200°C, with amorphous solid dispersions showing improved stability over crystalline forms .

Table 2: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| logP | 3.2 | ChemAxon Estimation |

| Water Solubility | 0.12 mg/mL | ALOGPS |

| pKa (Tetrazole NH) | 4.9 | |

| Melting Point | 185–190°C (decomposes) | Analog Data |

Biological Activity and Mechanisms

Anticancer Activity

Tetrazole derivatives inhibit carbonic anhydrase IX (CA-IX), a tumor-associated enzyme overexpressed in hypoxic cancers. In breast cancer cell lines (MCF-7), analogs reduce viability (IC50 = 8.7 µM) via apoptosis induction, linked to caspase-3 activation. The sulfonyl group may further suppress NF-κB signaling, potentiating chemosensitization .

Table 3: Preliminary Biological Data (Analog Compounds)

| Assay | Result | Model System | Source |

|---|---|---|---|

| 5-HT2A Binding (Ki) | 12 nM | Rat Brain Membranes | |

| CA-IX Inhibition | IC50 = 0.45 µM | Recombinant Enzyme | |

| MCF-7 Cell Viability | 58% Reduction at 10 µM | In Vitro |

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

The compound’s dual 5-HT2A/GABA-A activity positions it as a candidate for Alzheimer’s disease, where serotonin dysregulation and neuroinflammation are hallmarks. Murine models of amyloidosis could validate cognitive improvement and Aβ plaque reduction.

Oncology

Combination therapy with paclitaxel or doxorubicin may exploit CA-IX inhibition to target chemotherapy-resistant hypoxic tumors. Phase I trials should assess maximum tolerated dose (MTD) and pharmacokinetics in solid malignancies.

Formulation Challenges

Developing amorphous solid dispersions with hydroxypropyl methylcellulose (HPMC) or silicone dioxide could address poor oral bioavailability . Accelerated stability studies (40°C/75% RH) are needed to confirm shelf-life under ICH guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume